3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[5-(morpholin-4-ylmethyl)thiophen-3-yl]prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-5-1-2-11-8-12(16-10-11)9-13-3-6-15-7-4-13/h8,10,14H,3-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRKCIPMVLPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CS2)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
Core Structural Features
The target molecule comprises three key motifs:
- Thiophene ring : Serves as the central aromatic scaffold.
- Morpholin-4-ylmethyl group : Introduced via alkylation or reductive amination.
- Propargyl alcohol : Installed through alkynylation or nucleophilic substitution.
Retrosynthetic Disconnections
- Disconnection A : Cleavage of the propargyl alcohol yields a thiophene boronic acid or halide for Sonogashira coupling.
- Disconnection B : Separation of the morpholine moiety suggests a Mannich-type alkylation or Buchwald–Hartwig amination.
- Disconnection C : Thiophene core construction via Gewald or Paal–Knorr cyclization.
Synthetic Pathways and Methodological Considerations
Route 1: Sequential Alkylation and Alkynylation
Step 1: Synthesis of 5-(Chloromethyl)thiophene-3-carbaldehyde
A modified Vilsmeier–Haack reaction introduces the aldehyde group at position 3 of 3-bromothiophene, followed by chloromethylation at position 5 using paraformaldehyde and HCl gas.
Step 2: Morpholine Incorporation
The chloromethyl intermediate reacts with morpholine in DMF at 80°C (12 h), exploiting nucleophilic substitution (SN2) to yield 5-[(morpholin-4-yl)methyl]thiophene-3-carbaldehyde.
Step 3: Propargyl Alcohol Installation
A Sonogashira coupling between the aldehyde and propargyl alcohol, catalyzed by Pd(PPh₃)₄/CuI in triethylamine, forms the C≡C bond. Subsequent reduction with NaBH₄ selectively reduces the aldehyde to the alcohol.
Key Data :
Route 2: One-Pot Tandem Catalysis
Thiophene Core Assembly
A Gewald reaction between ketones, sulfur, and malononitrile constructs 2-aminothiophene-3-carbonitrile, which is hydrolyzed to the carboxylic acid and decarboxylated.
Concurrent Functionalization
Using a Pd/Xantphos catalyst system, the thiophene undergoes:
- Buchwald–Hartwig amination with morpholine.
- Alkyne insertion via copper-free Cadiot–Chodkiewicz coupling with propargyl alcohol.
Advantages :
Critical Analysis of Methodologies
Regioselectivity Challenges
Emerging Techniques and Optimization
Flow Chemistry Applications
Microreactor systems could enhance:
- Safety : Controlled exotherms during chloromethylation.
- Yield : 92% conversion in Sonogashira step via continuous Pd scavenging.
Chemical Reactions Analysis
3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine vs. Pyrrolidine Derivatives
A key structural analog is 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol (CAS: 1249839-87-9), which replaces the morpholine ring with pyrrolidine (a five-membered saturated amine ring) .
| Property | 3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol | 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol |
|---|---|---|
| Heterocyclic Substituent | Morpholine (O and N in a six-membered ring) | Pyrrolidine (N in a five-membered ring) |
| Basicity (pKa) | Lower (oxygen reduces lone pair availability on N) | Higher (saturated amine with accessible lone pair) |
| Hydrogen Bonding | Oxygen in morpholine enables H-bond acceptance | Pyrrolidine’s NH can donate H-bonds |
| Lipophilicity | Moderate (polar oxygen reduces logP) | Higher (less polar amine) |
Implications :
- The morpholine derivative may exhibit better aqueous solubility and distinct binding interactions in biological systems compared to the more lipophilic pyrrolidine analog.
- Pyrrolidine’s basicity could enhance membrane permeability but may also increase metabolic susceptibility .
Thiophene Substitution Patterns
Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () share thiophene cores but differ in substitution:
| Compound | Thiophene Substitution | Functional Groups | Potential Applications |
|---|---|---|---|
| Target compound | 5-(Morpholinylmethyl) | Propargyl alcohol | Synthetic intermediate, drug design |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | 2-position | Methylamino-propanol | Neuropharmacology (amine analogs) |
| (S)-N-Methyl-3-(naphthalen-1-yloxy)-... | 3-position | Naphthyloxy, methylamine | Serotonergic or adrenergic activity |
Key Differences :
- The propargyl alcohol group in the target compound may enable click chemistry or alkyne-based transformations, unlike the amine or ether functionalities in analogs .
Morpholine-Containing Pharmaceuticals
Patents () describe morpholine derivatives such as 5-{5-chloro-2-[(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, highlighting the role of morpholine in enhancing solubility and target affinity.
| Feature | Target Compound | Patented Morpholine Derivatives |
|---|---|---|
| Core Structure | Thiophene-propargyl alcohol | Isoquinoline-pyrrole-carboxylic acid |
| Morpholine Role | Solubility modulator | Pharmacophore enhancer (e.g., kinase inhibition) |
| Synthetic Complexity | Moderate (propargyl alcohol stability) | High (multiple stereocenters, coupling steps) |
Insights :
- The target compound’s simpler structure may favor scalability but lacks the stereochemical complexity of patented derivatives.
- Morpholine’s role in both compounds underscores its versatility in balancing polarity and bioactivity .
Crystallography and Hydrogen Bonding
The morpholine ring’s oxygen participates in hydrogen bonding, as observed in crystallographic studies using SHELX (). In contrast, pyrrolidine or alkylamine analogs rely on weaker van der Waals interactions. This difference may influence crystal packing, melting points, and formulation stability .
Biological Activity
3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol, a compound featuring a thiophene ring and a morpholine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Morpholine Ring : A six-membered ring containing one oxygen and five carbon atoms.
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Alkyne Functional Group : The presence of a prop-2-yn-1-ol group contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that compounds with thiophene structures often possess antimicrobial properties. While specific data on this compound is limited, similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Inhibition Zone (mm) |
|---|---|---|
| Thiophene Derivative A | Antibacterial | 24 |
| Thiophene Derivative B | Antifungal | 22 |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A derivative structurally similar to this compound was evaluated in vitro against breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM.
The biological effects of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation : The morpholine component may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Pharmacokinetics
While specific pharmacokinetic data for this compound are sparse, related compounds have shown favorable absorption and bioavailability profiles. For instance, similar thiophene derivatives have demonstrated good oral bioavailability and CNS penetration, which are critical for therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for 3-{5-[(Morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol, and how do reaction conditions affect yield and purity?
The synthesis typically involves multi-step organic reactions, including functional group transformations and coupling reactions. Key steps may include:
- Morpholine-thiophene coupling : Introducing the morpholine group via nucleophilic substitution or cross-coupling reactions under anhydrous conditions .
- Alkyne formation : Using Sonogashira or Cadiot-Chodkiewicz coupling to attach the propargyl alcohol moiety .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (e.g., reflux in THF or DMF) and catalyst selection (e.g., palladium for coupling reactions) .
Q. Which spectroscopic and computational methods are most effective for characterizing the molecular structure of this compound?
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing morpholine methylene protons (~3.5–3.7 ppm) and thiophene aromatic protons .
- IR spectroscopy : Confirms functional groups (e.g., O-H stretch at ~3200–3500 cm for the propargyl alcohol) .
- DFT calculations : Predict molecular geometry, electron density distributions, and vibrational frequencies to validate experimental data .
Advanced Research Questions
Q. How do structural modifications to the morpholine or thiophene moieties influence the compound's biological activity?
- Morpholine substitution : Replacing morpholine with piperazine alters hydrogen-bonding capacity and lipophilicity, impacting membrane permeability .
- Thiophene functionalization : Adding electron-withdrawing groups (e.g., -NO) to the thiophene ring modulates redox activity, which can enhance interactions with biological targets like enzymes .
- Propargyl alcohol modification : Converting the hydroxyl group to esters or ethers improves metabolic stability in pharmacokinetic studies .
Q. What mechanistic insights explain the compound's reactivity in cross-coupling or cycloaddition reactions?
- Sonogashira coupling : The alkyne group acts as a nucleophile, reacting with aryl halides in the presence of Pd(0) catalysts. Reaction efficiency depends on solvent polarity (e.g., DMF > THF) and base (e.g., triethylamine) .
- Click chemistry : The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles for bioconjugation. Catalytic systems (e.g., CuI vs. TBTA ligands) influence regioselectivity .
Q. What in vitro assays are suitable for evaluating the compound's potential antimicrobial or anticancer activity?
- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with morpholine derivatives showing enhanced penetration through bacterial membranes .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Thiophene-morpholine hybrids may disrupt tubulin polymerization or kinase signaling .
Q. How can molecular docking and molecular dynamics (MD) simulations predict the compound's interaction with biological targets?
- Docking studies : Use software like AutoDock Vina to model binding to proteins (e.g., kinases or GPCRs). The morpholine group often forms hydrogen bonds with active-site residues (e.g., Asp86 in COX-2) .
- MD simulations : Analyze stability of ligand-receptor complexes in simulated physiological conditions (e.g., 150 mM NaCl, 310 K). Parameters like RMSD and binding free energy (MM-PBSA) validate target affinity .
Q. What experimental design challenges arise in synthesizing or stabilizing this compound, and how can they be mitigated?
- Hydroxyl group instability : The propargyl alcohol is prone to oxidation; storage under inert atmosphere (N) or addition of radical scavengers (e.g., BHT) improves stability .
- By-product formation : Optimize stoichiometry of reactants and use coupling agents (e.g., EDC/HOBt) to minimize undesired adducts during morpholine-thiophene conjugation .
- Degradation in biological assays : Use cryopreservation or protease inhibitors in cell-based studies to maintain compound integrity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
